Disodium 2-hydroxypentanedioate

Übersicht

Beschreibung

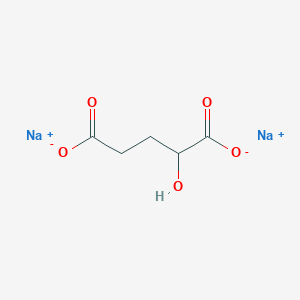

Disodium 2-hydroxypentanedioate, also known as disodium D-2-hydroxypentanedioate, is an organic compound with the molecular formula C5H6Na2O5. It is a white crystalline powder that is soluble in water. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium 2-hydroxypentanedioate can be synthesized through the hydrolysis of alpha-hydroxyglutaric acid. The reaction involves the use of sodium hydroxide to neutralize the acid, resulting in the formation of the disodium salt. The reaction conditions typically include a controlled temperature and pH to ensure the complete conversion of the acid to its disodium salt form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of alpha-hydroxyglutaric acid using sodium hydroxide. The process is carried out in reactors with precise control over temperature and pH to maximize yield and purity. The resulting product is then crystallized, filtered, and dried to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: Disodium 2-hydroxypentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-oxoglutarate.

Reduction: It can be reduced to form 2-hydroxyglutaric acid.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-oxoglutarate

Reduction: 2-hydroxyglutaric acid

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Metabolomics Research

Disodium 2-hydroxypentanedioate serves as an important compound in metabolomics, particularly as an internal standard in mass spectrometry (MS) experiments. Its unique properties allow for precise quantification of metabolites in biological samples, aiding in the understanding of metabolic pathways and disease states .

1.2 Cancer Research

The compound is implicated in cancer research due to its role as a potential biomarker. Research has shown that derivatives of 2-hydroxyglutarate can influence cellular metabolism in tumors, particularly in gliomas where it aids in identifying tumor boundaries during imaging . The ability to monitor levels of this compound can provide insights into tumor progression and treatment efficacy.

Therapeutic Potential

2.1 Inhibition of Enzymatic Activity

this compound has been identified as a potential inhibitor of glutamate carboxypeptidase, which is involved in neurotransmitter regulation. This inhibition could have implications for neurological disorders where glutamate signaling is disrupted .

2.2 Role in Hypoxia Response

The compound is also utilized in studies related to hypoxia-inducible factor-1 alpha (HIF-1α), a key regulator of cellular response to low oxygen levels. It enhances the recovery of HIF-1α during biochemical assays, making it valuable for research into conditions like cancer and ischemia .

Analytical Applications

3.1 Chromatographic Techniques

this compound is frequently used in chromatographic methods to separate and analyze various biological compounds. Its stability and reactivity make it suitable for high-performance liquid chromatography (HPLC) and gas chromatography (GC) applications .

3.2 Spectroscopic Studies

The compound's spectral properties have been studied using techniques such as terahertz time-domain spectroscopy (THz-TDS), which allows for the identification of molecular vibrations and interactions within biological systems . This application is crucial for understanding the physical properties of biomolecules.

Case Studies

Wirkmechanismus

The mechanism of action of disodium 2-hydroxypentanedioate involves its role as an inhibitor of alpha-ketoglutarate-dependent dioxygenases. By inhibiting these enzymes, the compound affects various metabolic pathways, including those involved in the regulation of gene expression and cellular metabolism. The molecular targets include specific dioxygenases that play a role in the hydroxylation of substrates .

Vergleich Mit ähnlichen Verbindungen

- Disodium 2-oxoglutarate

- Disodium 2-hydroxyglutarate

- Disodium 2-hydroxybutanedioate

Comparison: Disodium 2-hydroxypentanedioate is unique in its ability to inhibit alpha-ketoglutarate-dependent dioxygenases, which sets it apart from other similar compounds. While disodium 2-oxoglutarate and disodium 2-hydroxyglutarate also interact with metabolic pathways, this compound has a distinct mechanism of action and specific applications in enzyme inhibition .

Biologische Aktivität

Disodium 2-hydroxypentanedioate, also known as disodium D-2-hydroxypentanedioate, is a sodium salt derived from 2-hydroxypentanedioic acid. This compound has garnered attention for its diverse biological activities, particularly in metabolic pathways and potential therapeutic applications.

- Chemical Formula : CHNaO

- Molecular Weight : Approximately 182.1 g/mol

- Structure : Contains two sodium ions associated with the carboxylate groups of the dicarboxylic acid, enhancing its solubility in water.

This compound primarily acts as an oncometabolite , influencing various cellular processes. Its accumulation can disrupt normal metabolic functions by inhibiting alpha-ketoglutarate-dependent enzymes, which are crucial for cellular respiration and other metabolic pathways. This mechanism is particularly relevant in cancer biology, where fumarate accumulation is linked to tumor growth and proliferation inhibition .

Biological Activities

-

Metabolic Pathways :

- Plays a significant role in energy metabolism and amino acid metabolism.

- Acts as a substrate for specific enzymes involved in these metabolic processes.

- Cancer Research :

-

Neuroprotective Effects :

- Explored for its role in neurodegenerative diseases such as multiple sclerosis (MS).

- May improve mitochondrial function and reduce oxidative stress, potentially offering neuroprotective benefits.

- Enzyme Interactions :

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cancer Models : In preclinical studies, this compound has been shown to inhibit the growth of cancer cells by interfering with metabolic pathways crucial for tumor survival. For instance, studies indicate that fumarate accumulation can inhibit enzymes involved in tumorigenesis, suggesting a potential role in cancer therapy .

- Neurodegenerative Disease Research : Investigations into its neuroprotective properties have shown promise in improving mitochondrial function and reducing oxidative damage in models of neurodegeneration.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons between this compound and related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | CHNaO | Contains two hydroxyl groups; unique pentanedioic structure |

| Disodium (R)-2-Hydroxyglutarate | CHNaO | Structural isomer; involved mainly in energy metabolism |

| D-α-Hydroxyglutaric acid disodium salt | CHNaO | Similar function but differs in stereochemistry |

| Lactic Acid Disodium Salt | CHNaO | Shorter chain; primarily used in food applications |

Eigenschaften

IUPAC Name |

disodium;2-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2889-31-8 (Parent) | |

| Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00961324 | |

| Record name | Disodium 2-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-21-1 | |

| Record name | Glutaric acid, 2-hydroxy-, disodium salt, L-alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.